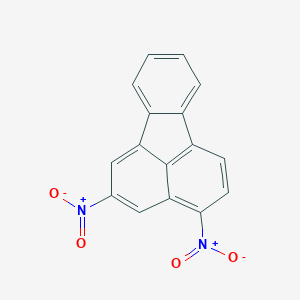

2,4-Dinitrofluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

102493-19-6 |

|---|---|

Molecular Formula |

C16H8N2O4 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

2,4-dinitrofluoranthene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)9-7-13-11-4-2-1-3-10(11)12-5-6-15(18(21)22)14(8-9)16(12)13/h1-8H |

InChI Key |

DKHOIWAXCADMSA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

102493-19-6 |

Synonyms |

2,4-DINITROFLUORANTHENE |

Origin of Product |

United States |

Environmental Sources and Formation Mechanisms of 2,4 Dinitrofluoranthene

Primary Anthropogenic Formation Pathways

2,4-Dinitrofluoranthene is not known to occur naturally. nih.gov Its formation is intrinsically linked to anthropogenic activities that release precursor compounds and provide the necessary conditions for its synthesis.

Incomplete combustion of organic materials, such as fossil fuels, is a major source of PAHs, including fluoranthene (B47539). nih.govcdc.govcanada.ca These high-temperature processes, common in industrial settings and vehicle engines, create an environment where fluoranthene can undergo nitration. nih.govaaqr.org The center of a burning jet in a diesel engine, for instance, is rich in fuel, leading to the formation of elemental carbon, partially burned fuel, and PAHs. iarc.fr While some nitro-PAHs are directly formed during combustion, others, like certain isomers of dinitrofluoranthene, are products of subsequent atmospheric reactions. nih.govaaqr.org

The composition of emissions from combustion sources can be complex and variable, depending on factors such as the type of fuel, engine type and age, and the presence of emission control systems. who.int These emissions contain a mixture of gases and particulate matter, with PAHs and their nitrated derivatives distributed between both phases. who.int

A significant pathway for the formation of this compound is the atmospheric reaction of its parent PAH, fluoranthene, with nitrogenous species. nih.govnih.gov These reactions can occur in the gas phase or on the surface of particulate matter.

Gas-phase reactions are recognized as a substantial source of nitro-PAHs in the atmosphere. acs.org Fluoranthene, which can exist partially in the gas phase, is susceptible to radical-initiated reactions. nih.gov During the day, hydroxyl (OH) radicals can initiate the nitration of fluoranthene, while at night, nitrate (B79036) (NO₃) radicals play a more dominant role. nih.govaaqr.org These radical-initiated reactions are generally faster than heterogeneous reactions on particulate surfaces. acs.org

The process typically involves the attack of OH or NO₃ radicals on the carbon atoms of the fluoranthene molecule. This is followed by the addition of nitrogen dioxide (NO₂) to form an intermediate adduct, which then loses a water or nitric acid molecule to yield a nitro-PAH. acs.orgnih.gov Computational studies have shown that the presence of water molecules can catalyze the loss of water from the OH-NO₂-PAH adduct, thereby promoting the formation of nitro-PAHs. acs.orgnih.gov The formation of 2-nitrofluoranthene (B81861), a precursor to dinitrofluoranthenes, is a known product of both OH and NO₃ radical-initiated reactions of gas-phase fluoranthene. nih.gov

Fluoranthene adsorbed on the surface of airborne particulate matter can undergo nitration through heterogeneous reactions. These reactions involve gaseous pollutants interacting with the particle-bound PAH. nih.gov Experimental studies have shown that exposing particle-bound fluoranthene to a mixture of dinitrogen pentoxide (N₂O₅), nitrogen dioxide (NO₂), and nitrate (NO₃) radicals can lead to the formation of nitrofluoranthenes. nih.gov

The reactivity of particle-bound PAHs towards nitration can be influenced by the age of the particles. Freshly emitted particles tend to be more reactive than photochemically aged particles. acs.orgnih.gov The chemical composition of the particulate matter itself can also play a role in the reaction rates and product distribution. osti.gov For instance, studies have shown that the degradation rate of fluoranthene and the yield of its nitrated products are accelerated by photo-irradiation and the presence of oxygen. osti.gov The presence of sulfur dioxide (SO₂) has also been found to enhance the formation of nitrofluoranthenes in heterogeneous photoreactions with nitrogen dioxide.

Atmospheric Reactions of Parent Polycyclic Aromatic Hydrocarbons with Nitrogenous Species

Identification of Specific Emission Sources

Identifying the precise sources of this compound is challenging due to its formation through both direct emission and secondary atmospheric processes. However, certain emission sources are known to be significant contributors of its precursors and, in some cases, the compound itself.

Exhaust from internal combustion engines, particularly diesel engines, is a well-documented source of nitro-PAHs. nih.govwho.intnih.gov Diesel exhaust is a complex mixture of gases and particulate matter containing numerous toxic substances, including PAHs and their nitrated derivatives. dieselinjurylaw.com Dinitrofluoranthenes have been detected in particulates emitted from diesel engines. nih.govwho.int For example, 3,7-dinitrofluoranthene (B10014) and 3,9-dinitrofluoranthene (B1199685) were found in diesel engine particulates at concentrations of 0.028 mg/kg and 0.013 mg/kg, respectively. nih.gov While specific data for this compound in diesel exhaust is less common, the presence of other dinitrofluoranthene isomers strongly suggests that diesel emissions are a likely source.

The formation of nitro-PAHs in diesel exhaust can occur during the combustion process itself through electrophilic nitration in the presence of NO₂. aaqr.org Additionally, the PAHs emitted in the exhaust can undergo further nitration in the atmosphere, as described in the preceding sections.

Data Tables

Table 1: Formation Pathways of Nitro-PAHs

| Formation Pathway | Description | Key Reactants | Phase |

| High-Temperature Combustion | Incomplete burning of organic fuels. | Fluoranthene, Nitrogen Oxides | Gas & Particulate |

| Gas-Phase Nitration (Daytime) | Radical-initiated reaction in the atmosphere. | Fluoranthene, OH radicals, NO₂ | Gas |

| Gas-Phase Nitration (Nighttime) | Radical-initiated reaction in the atmosphere. | Fluoranthene, NO₃ radicals, NO₂ | Gas |

| Heterogeneous Reaction | Reaction on the surface of particulate matter. | Particle-bound Fluoranthene, N₂O₅, NO₂, NO₃ | Solid-Gas Interface |

Table 2: Detected Dinitrofluoranthene Isomers in Emission Sources

| Dinitrofluoranthene Isomer | Emission Source | Concentration | Reference |

| 3,7-Dinitrofluoranthene | Diesel Engine Particulates | 0.028 mg/kg | nih.gov |

| 3,9-Dinitrofluoranthene | Diesel Engine Particulates | 0.013 mg/kg | nih.govnih.gov |

| 3,7-Dinitrofluoranthene | Kerosene (B1165875) Heater Particulates | 0.14 mg/kg | nih.gov |

| 3,9-Dinitrofluoranthene | Airborne Particulates (Sapporo, Japan) | 0.009 µg/g | nih.gov |

Emissions from Stationary Combustion Sources (e.g., Kerosene Heaters, Coal Fly Ash)

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds that includes dinitrofluoranthenes, are known to be formed during the combustion of fossil fuels. ontosight.aiechemi.com Sources such as kerosene heaters and coal fly ash have been identified as emitters of nitro-PAHs. echemi.comworldscientific.com

Research has specifically identified certain isomers of dinitrofluoranthene, such as 3,7-dinitrofluoranthene and 3,9-dinitrofluoranthene, in the particulate emissions from sources like diesel engines and heaters fueled by liquefied petroleum gas. worldscientific.comnih.gov However, specific data on the emission of this compound from stationary combustion sources like kerosene heaters and coal fly ash is not extensively documented in the available scientific literature. While the general class of dinitrofluoranthenes is associated with these sources, the concentration and emission factors for the specific 2,4-isomer remain largely uncharacterized.

Data on this compound Emissions from Stationary Combustion Sources

| Emission Source | This compound Detected | Reported Concentration |

|---|---|---|

| Kerosene Heaters | Data not available | Not reported |

| Coal Fly Ash | Data not available | Not reported |

Atmospheric Transformation Products as Secondary Formation Pathways

A significant source of dinitrofluoranthenes in the environment is their formation through the chemical transformation of fluoranthene in the atmosphere. ontosight.ai Gaseous fluoranthene can react with nitrogen oxides (NOx) to form various nitrated derivatives, including dinitrofluoranthenes. These reactions can occur through different mechanisms, primarily involving the hydroxyl (OH) radical during the daytime and the nitrate (NO3) radical at night. nih.govwho.int

The reaction of fluoranthene with dinitrogen pentoxide (N2O5), which exists in equilibrium with NO2 and NO3, has been shown to produce a mixture of nitrofluoranthene and dinitrofluoranthene isomers. nih.govresearchgate.netacs.org While these studies confirm the formation of dinitrofluoranthenes through this pathway, the exact isomeric composition of the products can be complex, with as many as 18 different dinitrofluoranthene isomers being analyzed in some studies. researchgate.net

The gas-phase reaction of fluoranthene with OH radicals, in the presence of NOx, is a known pathway for the formation of mononitrofluoranthenes, particularly 2-nitrofluoranthene. nih.govresearchgate.net The subsequent nitration of these mononitro-products to form dinitrofluoranthenes is a plausible, though less characterized, secondary formation route.

Although direct experimental data quantifying the formation of this compound specifically from these atmospheric reactions is limited, the established principles of atmospheric chemistry suggest that it is a potential product of the nitration of fluoranthene or its mononitro-derivatives in the atmosphere. The relative abundance of the 2,4-isomer compared to other dinitrofluoranthene isomers would depend on the specific reaction conditions, such as the concentrations of reactants and the presence of sunlight.

Atmospheric Formation Pathways of Dinitrofluoranthenes

| Precursor | Reactant(s) | Conditions | Major Products |

|---|---|---|---|

| Fluoranthene | N2O5/NO3/NO2 | Nighttime/Dark | Mixture of nitrofluoranthene and dinitrofluoranthene isomers |

| Fluoranthene | OH radical, NOx | Daytime/Photochemical | 2-Nitrofluoranthene, with potential for further nitration |

Environmental Occurrence and Distribution of 2,4 Dinitrofluoranthene

Atmospheric Concentrations and Spatial Distribution

Nitro-PAHs, including dinitrofluoranthenes, are primarily introduced into the atmosphere through direct emissions from combustion processes and secondary formation from their parent PAHs.

Dinitrofluoranthenes are consistently found associated with airborne particulate matter (PM). Due to their low volatility, they adsorb to the surface of particles suspended in the atmosphere. mdpi.com Research indicates that mutagenic and carcinogenic compounds, such as PAHs and their nitrated derivatives, are predominantly detected in the fine (PM2.5, particles with an aerodynamic diameter ≤ 2.5 µm) and ultrafine (UFP, diameter ≤ 0.1 µm) fractions of airborne particulate matter. nih.govencyclopedie-environnement.org This association is significant because these smaller particles can penetrate deep into the respiratory system. encyclopedie-environnement.org

While specific data for the 2,4-dinitrofluoranthene isomer is limited, studies on other dinitrofluoranthene isomers provide valuable insights. For instance, analysis of size-classified airborne particles revealed that 3,9-dinitrofluoranthene (B1199685) tends to be found in smaller particle fractions. researchgate.net This suggests that dinitrofluoranthenes are likely concentrated in the more hazardous fine and ultrafine particle size ranges. The chemical composition and the size of the particles they are attached to are critical factors in their toxicological impact. nih.gov

Table 1: Particle Size Distribution of 3,9-Dinitrofluoranthene in Airborne Particles This table shows the concentration of 3,9-Dinitrofluoranthene found in different size fractions of airborne particulate matter in one study, illustrating the tendency for these compounds to be associated with smaller particles.

| Particle Size (µm) | Concentration (fg m⁻³) |

| < 1.1 | 64 |

| 1.1 - 2.0 | 14 |

| 2.0 - 3.3 | 13 |

| 3.3 - 7.0 | 6 |

| > 7.0 | 5 |

Source: Adapted from a study on dinitrofluoranthene analysis. researchgate.net

Once bound to airborne particulates, especially fine and ultrafine particles which have long atmospheric residence times, nitro-PAHs can be transported over vast distances. nih.govwho.int This long-range transboundary air pollution allows compounds emitted in one region to impact air quality in distant locations, including remote areas where they have never been used. nih.govwho.int

Studies have demonstrated the transport of air pollutants, including mutagenic PAHs, from mainland East Asia to western Japan, driven by prevailing winds and winter monsoons. nih.gov The presence of these compounds in remote ecosystems is a clear indicator of their potential for long-range atmospheric transport. who.intenvirocomp.com Although direct tracking of this compound over long distances is not widely documented, the behavior of other particle-bound persistent organic pollutants (POPs) strongly suggests a similar potential for regional and global distribution. who.inttdx.cat The atmosphere is a primary medium for the transport of PAHs and their derivatives. tdx.cat

Presence in Aqueous and Terrestrial Environmental Compartments

Through atmospheric deposition, such as rainfall and particle settling, particle-bound this compound can contaminate water bodies, soil, and sediments. cdc.gov

Due to their hydrophobic nature, many PAHs and their derivatives tend to partition from the water column and accumulate in sediments, which can act as a long-term sink for these contaminants. mdpi.comnih.gov The concentrations of total PAHs in sediments can be significantly higher than in the overlying water, reaching levels of nanograms per gram (ng/g). mdpi.comnih.gov

Soil contamination with dinitrofluoranthenes is a documented phenomenon. Research has detected 3,9-dinitrofluoranthene in surface soil samples, with concentrations varying significantly depending on the location and proximity to emission sources. researchgate.net

Table 2: Concentration of 3,9-Dinitrofluoranthene in Surface Soil Samples This table presents the range of concentrations for 3,9-Dinitrofluoranthene detected in a study of six soil samples, indicating its presence in the terrestrial environment.

| Compound | Concentration Range (pg g⁻¹) |

| 3,9-Dinitrofluoranthene | 47 - 579 |

Source: Adapted from a study on nitroarene analysis in the environment. researchgate.net

Urban dust is another significant reservoir for PAHs and their derivatives, originating from sources like industrial emissions and vehicle exhaust. publichealthtoxicology.commdpi.com These contaminants can accumulate in urban soils and dust, leading to potential human exposure through inhalation and ingestion. nih.gov The specific physicochemical properties of urban soils can influence the mobility and persistence of such organic pollutants. nih.gov

Isomeric Profiles and Ratios of Dinitrofluoranthenes in Environmental Samples

Fluoranthene (B47539) can be nitrated at various positions, leading to a number of possible dinitrofluoranthene (DNF) isomers. The specific mixture of isomers, or the "isomeric profile," found in an environmental sample can provide clues about the sources and formation pathways of the contamination. researchgate.netnih.gov For example, different combustion conditions or atmospheric reaction pathways can result in different relative abundances of specific isomers.

Analytical methods have been developed to separate and identify numerous DNF isomers, with one study reporting the gas chromatographic analysis of 18 different isomers. researchgate.net However, detailed data on the specific isomeric profiles and ratios of dinitrofluoranthenes, including the 2,4-isomer, in various environmental matrices are not extensively documented in widely available literature. Examining these isomer profiles is a potential tool for source tracking, distinguishing between historical and current emissions, or identifying contributions from different industrial processes. nih.gov The physical and chemical properties can vary between isomers, potentially influencing their environmental transport, degradation, and partitioning behavior. nih.gov

Advanced Analytical Methodologies for 2,4 Dinitrofluoranthene Quantification and Characterization

Sample Collection and Pre-analytical Processing

The initial stages of analysis are critical for obtaining reliable and representative results. Sample collection must be tailored to the specific environmental matrix, and subsequent processing aims to isolate and concentrate the target analyte, 2,4-dinitrofluoranthene, while removing interfering substances.

The choice of extraction technique is paramount and depends on the physical and chemical properties of the sample matrix. For solid samples like soil, sediment, and airborne particulate matter, several established methods are employed to efficiently extract nitro-PAHs.

Solid-Liquid Extraction (SLE): This is a fundamental and widely used technique for separating analytes from a solid matrix by dissolving them in a suitable solvent. The efficiency of SLE is influenced by factors such as solvent choice, temperature, and contact time. For PAHs and their derivatives, mixtures of polar and non-polar solvents, such as acetone (B3395972)/hexane or dichloromethane, are often preferred to ensure effective extraction from complex matrices like soil. chromatographyonline.com

Ultrasonic Extraction: Also known as sonication, this method utilizes high-frequency sound waves to agitate the sample in a solvent. chromatographyonline.com The cavitation bubbles produced by the ultrasound create micro-disruptions, enhancing the solvent penetration into the sample matrix and accelerating the extraction process. chromatographyonline.comnih.gov Ultrasonic extraction is noted for being a rapid procedure, often completed in a fraction of the time required for traditional methods. nih.govscielo.br For instance, an optimized ultrasonic extraction procedure for PAHs from wet sediments using an n-hexane-acetone mixture required four 15-minute cycles. ncsu.edu This technique has been successfully applied to extract total particulate aromatic hydrocarbons from airborne particles, yielding higher recoveries in a shorter time compared to Soxhlet extraction. nih.gov

Soxhlet Extraction: A classic and exhaustive extraction method, Soxhlet extraction has long been a benchmark for the analysis of semi-volatile organic compounds from solid samples. scielo.brnih.gov The process involves continuously washing the sample with a freshly distilled solvent over an extended period (typically 16-24 hours), which ensures a thorough extraction. scielo.brnih.gov While highly effective, traditional Soxhlet extraction is time-consuming and requires large volumes of organic solvents. nih.gov To mitigate these drawbacks, automated Soxhlet systems have been developed, which can significantly reduce extraction times to as little as two hours and decrease solvent consumption. scielo.brgoogle.com For wet sediments, a two-step Soxhlet extraction is often recommended, starting with a polar solvent like acetone to remove water, followed by a less polar solvent mixture for the target analytes. chromatographyonline.com

Table 1: Comparison of Extraction Techniques for this compound from Solid Matrices

| Feature | Solid-Liquid Extraction (General) | Ultrasonic Extraction | Soxhlet Extraction |

|---|---|---|---|

| Principle | Dissolution of analyte in a solvent through direct contact. | Use of high-frequency sound waves to enhance solvent penetration and extraction. chromatographyonline.com | Continuous extraction with freshly distilled solvent via a reflux cycle. nih.gov |

| Typical Solvents | Dichloromethane, Toluene, Acetone/Hexane mixtures. chromatographyonline.com | n-Hexane-Acetone, Dichloromethane. ncsu.eduiteh.ai | Dichloromethane/Methanol, Acetone/Hexane. chromatographyonline.comnih.gov |

| Advantages | Simple, widely applicable. | Rapid (often under 1-2 hours), efficient for many sample types. nih.govncsu.edu | Exhaustive extraction, considered a benchmark method. nih.gov |

| Disadvantages | Can be time-consuming and require large solvent volumes depending on the specific setup. | Potential for incomplete extraction in complex matrices, analyte degradation from heat. chromatographyonline.comscielo.br | Very time-consuming (up to 24h), large solvent consumption, potential for thermal degradation of analytes. nih.gov |

| Application | Soils, sludges, sediments. chromatographyonline.com | Airborne particles, sediments, soils. nih.govncsu.edu | Soils, sediments, diesel particulate matter. nih.govgoogle.comepa.gov |

Following extraction, the resulting solution contains the target analyte along with a multitude of co-extracted matrix components that can interfere with subsequent analysis. Therefore, a clean-up step is essential to purify the extract.

Silica (B1680970) Gel Column Chromatography: This is one of the most common and effective clean-up techniques for separating PAHs and their derivatives from interfering compounds. eurofinsus.com The extract is passed through a column packed with silica gel, a polar adsorbent. taylorfrancis.com By using a sequence of solvents with increasing polarity for elution, compounds can be separated into different fractions based on their polarity. For instance, a common strategy involves eluting different classes of compounds with solvents like n-hexane and dichloromethane. researchgate.net This allows for the isolation of the nitro-PAH fraction, including this compound, from other less polar or more polar interferences. researchgate.netcloudfront.net The combination of silica gel with other sorbents like alumina (B75360) can further enhance the separation of different pollutant classes. oup.com

Solvent Partitioning (Liquid-Liquid Extraction): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For environmental samples, solvent partitioning can be used as a preliminary clean-up step. For example, extracts from filters have been cleaned by partitioning with sodium hydroxide, sulfuric acid, and water to remove acidic and basic interferences before further analysis. researchgate.net

In many environmental samples, this compound is present at trace or ultra-trace concentrations. Preconcentration techniques are therefore employed to increase the analyte concentration to a level amenable to detection by analytical instruments.

Purge-and-Trap: This technique is primarily designed for volatile organic compounds (VOCs) in liquid or solid samples. chromatographyonline.com An inert gas is bubbled (purged) through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into a gas chromatograph. However, for semi-volatile organic compounds (SVOCs) like this compound, which have a lower vapor pressure, purge-and-trap methods are generally not effective. wits.ac.za The technique is more suitable for more volatile nitroaromatic compounds. researchgate.net

Headspace Extraction: In static headspace analysis, a sample is sealed in a vial and heated, allowing volatile components to partition into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into a GC. This method is advantageous as it is simple, rapid, and solvent-free. While it has been successfully applied to the analysis of some PAHs and volatile nitro-PAHs, its utility for semi-volatile compounds like this compound is limited due to their lower tendency to vaporize under standard headspace conditions. researchgate.net Dynamic headspace sampling, where the headspace is continuously swept by a gas and collected on a trap, can improve the recovery of less volatile compounds but is still more commonly applied to VOCs and more volatile SVOCs. chromatographyonline.com For semi-volatiles like this compound, other preconcentration methods such as solid-phase extraction (SPE) are generally more appropriate and widely used. epa.gov

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, where the complex mixture from the pre-processed sample is separated into its individual components. Gas chromatography and high-performance liquid chromatography are the two most powerful and commonly used techniques for the analysis of this compound.

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For nitro-PAHs, GC offers high-resolution separation.

Electron Capture Detector (ECD): The ECD is a highly sensitive and selective detector for electrophilic compounds, such as those containing nitro groups or halogens. The high electronegativity of the nitro groups in this compound makes GC-ECD an exceptionally suitable technique for its trace-level detection. The sensitivity of this method can be further enhanced through a derivatization step, where the nitro-PAHs are reduced to their corresponding amino-PAHs and then reacted with a fluorinated anhydride (B1165640). This process attaches a polyfluorinated tag to the molecule, significantly increasing its response on the ECD and allowing for quantification at picogram levels.

Table 2: Overview of Gas Chromatography for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Gas Chromatography-Electron Capture Detection (GC-ECD) |

| Principle | Separation based on volatility and polarity in a capillary column, followed by detection of electrophilic nitro groups. |

| Detector | Electron Capture Detector (ECD) is highly selective for the nitro functional groups present in this compound. |

| Derivatization | Optional but common: Reduction of nitro groups to amino groups, followed by derivatization with reagents like heptafluorobutyric anhydride (HFBA) to enhance ECD response. |

| Advantages | High sensitivity and selectivity for nitro-compounds, excellent separation efficiency. |

| Considerations | Derivatization adds an extra step to the sample preparation process. google.com Thermal stability of the analyte is important. |

High-performance liquid chromatography is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. It is particularly well-suited for analyzing less volatile and thermally labile compounds, which can be a challenge for GC.

Ultraviolet (UV) Detection: HPLC with UV detection is a robust and common method for the quantification of PAHs and their derivatives. These compounds typically exhibit strong UV absorbance due to their aromatic nature. The detector measures the absorbance of the column effluent at a specific wavelength, providing a signal proportional to the analyte concentration. For complex mixtures, diode array detectors (DAD) can acquire entire UV spectra, aiding in peak identification and purity assessment.

Fluorescence Detection (FLD): Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for fluorescent compounds. While this compound itself is not strongly fluorescent, a common analytical strategy involves an on-line or off-line reduction of the nitro groups to highly fluorescent amino groups. nih.govresearchgate.net For example, after separation on the HPLC column, the nitroarenes can be passed through an online reduction column before entering the fluorescence detector. researchgate.net This post-column derivatization allows for the highly sensitive and selective detection of the resulting amino-fluoranthene. By carefully selecting the excitation and emission wavelengths, interference from matrix components can be minimized, leading to very low detection limits.

Table 3: Overview of High-Performance Liquid Chromatography for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection. |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). |

| Detectors | UV Detector: Good for general detection of aromatic compounds. Fluorescence Detector (FLD): Offers superior sensitivity and selectivity, especially after reduction of nitro groups to fluorescent amino groups. nih.gov | | Derivatization | Often used for fluorescence detection: On-line or off-line chemical reduction of nitro groups (e.g., with sodium hydrosulfide) to form highly fluorescent amines. nih.govresearchgate.net | | Advantages | Suitable for less volatile and thermally unstable compounds, high sensitivity with fluorescence detection. | | Considerations | Mobile phase composition is critical for achieving good separation. Derivatization for FLD adds complexity. |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It offers high sensitivity and selectivity, making it indispensable for identifying and quantifying compounds like this compound. ontosight.aiwikipedia.org The choice of ionization method is crucial as it dictates the extent of fragmentation and the information that can be obtained.

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize analyte molecules, causing extensive and reproducible fragmentation. wikipedia.org This fragmentation is highly valuable for structural elucidation, as the resulting pattern serves as a "fingerprint" for a specific compound, which can be compared against spectral libraries for identification. nih.gov For dinitrofluoranthenes (DNFs), EI mass spectra are characterized by a prominent molecular ion (M⁺˙) and a series of fragment ions resulting from the sequential loss of nitro groups (-NO₂) and other small molecules. nih.gov

A study of 18 DNF isomers under EI conditions revealed common fragmentation pathways, including the loss of NO₂, NO, and CO from the molecular ion. nih.gov The presence of quinonoid ions was also noted in the spectra of DNFs with conjugated nitro groups. nih.gov

| Ionization Mode | Description | Typical Fragmentation of Dinitrofluoranthenes | Application for 2,4-DNF |

| Electron Ionization (EI) | A high-energy "hard" ionization technique causing extensive fragmentation. wikipedia.org | Molecular ion (M⁺˙), [M-NO]⁺, [M-NO₂]⁺, [M-2NO₂]⁺, [M-NO₂-CO]⁺. nih.gov | Provides a characteristic fragmentation pattern for structural confirmation and library matching. nih.gov |

| Chemical Ionization (CI) | A low-energy "soft" ionization technique that minimizes fragmentation. mdpi.com | Primarily produces a protonated molecule [M+H]⁺ or a molecular radical anion (M⁻˙) with minimal fragmentation. mdpi.com | Used to confirm the molecular weight of 2,4-DNF, especially when the molecular ion is weak or absent in the EI spectrum. mdpi.com |

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to EI. mdpi.com In CI, a reagent gas (such as methane (B114726) or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecules to produce ions, typically through proton transfer. nih.gov This process imparts less energy to the analyte, leading to a mass spectrum dominated by the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of an unknown compound. mdpi.com Negative Chemical Ionization (NCI) is especially effective for electrophilic compounds like nitro-PAHs. In NCI mode, 2,4-DNF can capture a thermalized electron to form a stable molecular radical anion (M⁻˙), which can be detected with high sensitivity and selectivity. mdpi.comacs.org

Tandem mass spectrometry, or MS/MS, is an advanced technique that involves multiple stages of mass analysis to increase selectivity and provide detailed structural information. wikipedia.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion or protonated molecule of 2,4-DNF) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. wikipedia.org

This technique is invaluable for several reasons:

Enhanced Selectivity: MS/MS can distinguish between isobaric compounds (compounds with the same nominal mass) that may co-elute during chromatographic separation. By monitoring a specific, unique transition from a precursor ion to a product ion, the method's selectivity is significantly improved.

Structural Elucidation: The fragmentation pattern obtained in the MS/MS spectrum provides direct evidence of the analyte's chemical structure. The losses observed can be pieced together to confirm the identity of a compound like 2,4-DNF and differentiate it from its isomers.

For nitro-PAHs, analysis is often performed using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ontosight.aimdpi.com In negative ion mode, the molecular anion of 2,4-DNF (m/z 292) can be selected as the precursor ion. Fragmentation via CID would likely involve the loss of the nitro groups, leading to characteristic product ions.

| Precursor Ion (m/z) | Proposed Product Ion(s) (m/z) | Neutral Loss | Significance |

| 292 (M⁻˙) | 262 | NO | Loss of a nitro radical |

| 292 (M⁻˙) | 246 | NO₂ | Loss of a nitro group |

| 292 (M⁻˙) | 216 | NO₂ + NO | Sequential loss of nitro and nitroso groups |

| 292 (M⁻˙) | 200 | 2 x NO₂ | Loss of both nitro groups |

This table represents plausible fragmentation pathways for this compound based on known fragmentation behavior of nitroaromatic compounds. Actual transitions would need to be confirmed experimentally.

Method Validation, Performance Metrics, and Interlaboratory Comparisons

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must undergo a thorough validation process. europa.eu Method validation establishes the performance characteristics of the procedure and demonstrates that it consistently produces accurate and precise results. europa.eu Key performance metrics include sensitivity, selectivity, detection limits, accuracy, precision, and recovery.

The analysis of 2,4-DNF is often challenged by its low concentrations in complex environmental samples such as air, water, soil, and sediment. ontosight.ai These matrices contain numerous interfering compounds that can affect the analytical signal.

Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. It is often reflected by the slope of the calibration curve.

Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. europa.eu High selectivity is crucial for complex samples and is often achieved by using high-resolution chromatography combined with MS/MS.

Detection Limits define the lowest concentration of an analyte that can be reliably detected. The Limit of Detection (LOD) is the minimum concentration at which the analyte's signal can be distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

A study focused on quantifying a range of nitro-PAHs and oxy-PAHs in ambient aerosol samples using GC-NCI/MS and GC-PCI-MS/MS reported method detection limits (MDLs) in the low picogram per cubic meter range, demonstrating the high sensitivity achievable with modern instrumentation. mdpi.com

| Parameter | Definition | Importance for 2,4-DNF Analysis | Example Performance Data (for Nitro-PAHs) |

| Selectivity | The ability to measure the analyte exclusively in the presence of other sample components. europa.eu | Crucial for distinguishing 2,4-DNF from isomers and matrix interferences. | Achieved using GC-MS/MS or LC-MS/MS by monitoring specific precursor-to-product ion transitions. mdpi.com |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. nih.gov | Determines the minimum detectable level in environmental screening. | Method Detection Limits (MDLs) for various Nitro-PAHs range from 0.272 to 3.494 pg/m³ in aerosol samples. mdpi.com |

| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov | Defines the lower boundary for reliable quantitative measurements in risk assessment studies. | Typically 3-10 times the LOD, depending on the validation protocol. nih.gov |

Accuracy represents the closeness of the measured value to the true value. worldscientific.com It is typically assessed by analyzing certified reference materials or by performing spike-recovery experiments, where a known amount of 2,4-DNF is added to a blank matrix and analyzed. nih.gov The result is expressed as percent recovery. europa.eu

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short period. europa.eu

Intermediate Precision: The precision within a single laboratory, but with variations such as different days, different analysts, or different equipment. europa.eu

Recovery is a measure of the efficiency of the entire analytical procedure, including sample extraction, cleanup, and analysis. It is determined through spike-recovery studies and is a key component of assessing the method's accuracy. researchgate.net

Analytical methods for similar compounds in environmental matrices often achieve recoveries in the range of 70-120% with precision (RSD) below 15-20%, which are common acceptance criteria. europa.euepa.gov

| Parameter | Acceptance Criteria (Typical) | Matrix |

| Accuracy (% Recovery) | 80 - 120% | Soil, Water, Air Particulates |

| Precision (% RSD) | < 20% | Soil, Water, Air Particulates |

This table presents typical performance targets for trace environmental analysis based on regulatory guidelines like the ICH. europa.eueuropa.eu Actual values must be determined during method-specific validation.

Interlaboratory comparisons , also known as proficiency testing, involve multiple laboratories analyzing the same sample to assess the reproducibility of the method. europa.eu Reproducibility measures the precision between different laboratories and is the ultimate test of a method's robustness and transferability. Such studies are essential for standardizing methods for regulatory monitoring.

Environmental Fate and Transformation Pathways of 2,4 Dinitrofluoranthene

Atmospheric Transformation Dynamics

Once released into the atmosphere, 2,4-Dinitrofluoranthene is subject to various transformation processes that determine its atmospheric lifetime and fate. These processes are primarily driven by sunlight and reactions with highly reactive chemical species.

Photoreactions under Simulated Atmospheric Conditions

Photolysis, the degradation of a compound by light, is considered a dominant atmospheric removal process for many nitro-PAHs. nih.govinchem.org The absorption of solar radiation can excite the molecule, leading to its decomposition. However, specific experimental data, such as the photolysis quantum yield for this compound, are not extensively documented in the current scientific literature.

Studies on analogous compounds provide some insight. For instance, research on 2,4-dinitrophenol (B41442) demonstrated that its photolysis rate is significantly lower in water compared to organic matrices, suggesting that nitroaromatic compounds may photolyze more efficiently when adsorbed onto organic aerosol particles than in atmospheric water droplets. nist.gov Conversely, one study on the heterogeneous reaction of particle-supported fluoranthene (B47539) with nitrogen dioxide and ozone found that dinitrofluoranthenes were formed in the dark, indicating complex formation pathways that are not solely dependent on direct photo-irradiation. who.int The atmospheric lifetime of a compound is influenced by its photolysis rate, which is a function of the solar actinic flux, the compound's absorption cross-section, and its photolysis quantum yield. nih.gov

Oxidative Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals, Nitrate (B79036) Radicals, Ozone)

The atmosphere contains highly reactive oxidants, often referred to as atmospheric radicals, which play a crucial role in the chemical transformation of pollutants. The primary oxidants involved in the degradation of organic compounds are the hydroxyl radical (•OH) during the daytime, the nitrate radical (NO₃•) during the nighttime, and ozone (O₃).

Calculated atmospheric lifetimes for nitro-PAHs indicate that gas-phase reactions with these radicals are significant degradation pathways. inchem.org The reaction with hydroxyl radicals is a primary tropospheric sink for a vast number of volatile organic compounds. fluorocarbons.orgnoaa.gov For many aromatic compounds, this reaction is rapid and can be a major factor in their atmospheric removal. copernicus.orgmdpi.com

During the night, in the absence of sunlight to cause photolysis, the nitrate radical becomes a principal oxidant. copernicus.org Reactions with NO₃• can be the dominant loss pathway for certain organic molecules. nih.gov Additionally, the oxidation of particle-associated PAHs and nitro-PAHs by ozone can be a significant removal process, particularly at night. nih.govinchem.org

While these general principles apply to the class of nitro-PAHs, specific reaction rate constants for the reactions of this compound with hydroxyl radicals, nitrate radicals, and ozone are not well-established in the literature. The rate of these reactions dictates the atmospheric lifetime of the compound and the nature of the transformation products formed.

Table 1: Summary of General Atmospheric Transformation Pathways for Nitro-PAHs

| Transformation Pathway | Description | Primary Period of Activity | Significance |

| Photolysis | Degradation initiated by the absorption of solar radiation. | Daytime | A dominant loss process for many nitro-PAHs. nih.govinchem.org |

| Reaction with •OH | Oxidation by hydroxyl radicals, a key atmospheric detergent. | Daytime | A major chemical sink for most organic compounds in the troposphere. fluorocarbons.orgnoaa.gov |

| Reaction with NO₃• | Oxidation by nitrate radicals, the most important nighttime oxidant. | Nighttime | Can be the dominant loss pathway for certain compounds in the absence of sunlight. copernicus.org |

| Reaction with O₃ | Oxidation by ozone, which can occur in the gas phase or on particle surfaces. | Day and Night | Particularly important for particle-bound PAHs and nitro-PAHs. nih.govinchem.org |

Biogeochemical Degradation Processes

In soil and aquatic systems, the fate of this compound is governed by biogeochemical processes, with microbial activity being a primary driver of its degradation and potential mineralization.

Microbial Metabolism and Biodegradation Mechanisms in Environmental Systems

The biodegradation of aromatic compounds by microorganisms is a key process for their removal from the environment. nih.gov Bacteria, in particular, have evolved diverse enzymatic systems to break down complex organic molecules. For PAHs, degradation is often initiated by dioxygenase enzymes that introduce oxygen atoms into the aromatic ring structure, leading to ring cleavage and subsequent metabolism. enviro.wiki However, specific studies detailing the microbial consortia or isolated strains capable of degrading this compound are limited.

Reductive Transformation of Nitro Groups

A critical step in the metabolism of nitroaromatic compounds is the reduction of the nitro groups (-NO₂) to amino groups (-NH₂). This transformation is catalyzed by enzymes called nitroreductases, which are found in a wide variety of bacteria and fungi. rug.nlfrontiersin.org The reduction typically proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine product is formed.

This reductive step is crucial because the resulting aminofluoranthenes may be more susceptible to subsequent oxidative attack and ring cleavage by other microbial enzymes. Studies using the bacterium Salmonella typhimurium have shown that strains with high nitroreductase activity are significantly more sensitive to the genotoxic effects of other nitrofluoranthenes, such as 3-nitrofluoranthene (B1196665) and 3,7-dinitrofluoranthene (B10014), highlighting the biological activity of these enzymes on this class of compounds. nih.govnih.gov It is hypothesized that a similar reductive pathway is necessary for the microbial degradation of this compound.

Investigations into Complete Mineralization Pathways

Complete mineralization is the ultimate goal of biodegradation, where a complex organic compound is broken down into simple inorganic substances like carbon dioxide (CO₂), water (H₂O), and mineral salts. While the parent PAH, fluoranthene, can be mineralized by certain bacteria, the presence of nitro groups significantly impacts this process. nih.govasm.orgnih.gov

Research on other nitro-PAHs has shown that they are mineralized to a much lesser extent and at a slower rate than their non-nitrated parent compounds. For example, one study found that a bacterium isolated from hydrocarbon-contaminated sediments mineralized only 12.3% of 1-nitropyrene (B107360) to CO₂ over two weeks, compared to 89.7% for fluoranthene and 63.0% for pyrene (B120774) under the same conditions. nih.govasm.org This suggests that the nitro substituents on the aromatic ring of this compound likely hinder the enzymatic processes that lead to complete mineralization. The specific intermediates and complete pathway for the mineralization of this compound remain an area for further investigation.

Table 2: Comparative Mineralization of Selected PAHs and Nitro-PAHs by an Isolated Bacterium

| Compound | % Mineralized to CO₂ (14-day incubation) |

| Naphthalene | 59.5% |

| Phenanthrene | 50.9% |

| Fluoranthene | 89.7% |

| Pyrene | 63.0% |

| 1-Nitropyrene | 12.3% |

| 6-Nitrochrysene | 2.0% |

| Data from Heitkamp & Cerniglia, 1988. nih.govasm.org |

Abiotic Degradation in Environmental Media

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, such as chemical reactions with water (hydrolysis) or light-induced reactions (photodegradation). microbe.comfrontiersin.org

Hydrolytic stability refers to a chemical's ability to resist decomposition in the presence of water. machinerylubrication.com This process involves the cleavage of chemical bonds by the addition of a water molecule. machinerylubrication.comgelest.com For many organic compounds, particularly those with ester or amide linkages, hydrolysis can be a significant degradation pathway. eastman.com

Photodegradation is the breakdown of molecules by light. Indirect photodegradation occurs when other substances in the water, known as photosensitizers (e.g., dissolved organic matter, nitrate, and bicarbonate ions), absorb light energy and produce highly reactive chemical species like hydroxyl radicals (•OH) and singlet oxygen. researchgate.netcsbsju.edu These reactive species then attack and degrade the pollutant molecule. csbsju.edu

While direct photodegradation of PAHs can occur, indirect photodegradation is often a more significant pathway in natural surface waters. csbsju.edu For example, the photodegradation of 2,4-dinitrophenol, a related nitroaromatic compound, is significantly enhanced in the presence of a photocatalyst like titanium dioxide, which generates reactive oxygen species upon irradiation. nih.govarabjchem.org Although specific studies detailing the indirect photodegradation of this compound were not found, it is expected that as a nitro-PAH, it would be susceptible to attack by photochemically generated reactive species in sunlit surface waters.

In soil and sediment, this compound can undergo chemical transformations that are not mediated by living organisms. These abiotic reactions are often influenced by the physicochemical properties of the soil, such as its mineral composition, organic carbon content, and redox potential.

For nitroaromatic compounds, abiotic reduction is a key transformation pathway, particularly under anaerobic (oxygen-deficient) conditions. nih.govnih.gov Studies on the structurally similar compound 2,4-dinitroanisole (B92663) (DNAN) have shown that it is reductively transformed in anaerobic soils. nih.govnih.govresearchgate.net Research indicated that even in heat-killed soils, DNAN was reduced, suggesting that abiotic soil components, such as ferrous iron (Fe²⁺) associated with clay minerals or soil organic matter, can act as reducing agents. nih.gov The transformation of DNAN proceeded through the reduction of its nitro groups to form 2-methoxy-5-nitroaniline (B165355) (MENA) and subsequently 2,4-diaminoanisole (B165692) (DAAN). nih.govnih.gov It is plausible that this compound undergoes a similar abiotic reduction pathway in anaerobic soil and sediment systems.

The proposed transformation would involve the stepwise reduction of the two nitro groups to form amino-nitrofluoranthene and then diaminofluoranthene intermediates. The rate and extent of these reactions would likely depend on the soil's organic carbon content and the availability of electron donors. nih.gov

Table 1: Illustrative Abiotic Transformation Products of a Structurally Similar Compound (2,4-Dinitroanisole) in Anaerobic Soil

| Parent Compound | Intermediate Product | Final Product |

| 2,4-Dinitroanisole (DNAN) | 2-Methoxy-5-nitroaniline (MENA) | 2,4-Diaminoanisole (DAAN) |

This table is based on findings for 2,4-dinitroanisole and serves as an example of potential transformation pathways for this compound. Source: nih.govnih.gov

Environmental Partitioning, Transport, and Bioavailability Considerations

Environmental partitioning describes how a chemical distributes itself between different environmental compartments such as water, soil, air, and biota. libretexts.org This behavior is governed by the chemical's physical properties and the characteristics of the environment. epa.gov

Sorption is a critical process that affects the transport and bioavailability of organic pollutants in the environment. It refers to the attachment of chemicals to solid surfaces like soil and sediment particles. geology.cz This process is quantified by the soil-water partition coefficient (Kd), which describes the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. epa.govepa.gov

Specific sorption coefficient data for this compound were not found in the reviewed literature. However, as a member of the PAH family, it is expected to be a hydrophobic compound with a strong tendency to sorb to the organic matter fraction of soils and sediments. cdc.govscielo.org.co For such non-polar organic compounds, the organic carbon-water (B12546825) partition coefficient (Koc) is often used to normalize sorption across different soils.

To illustrate the potential sorption behavior, data for the related compound 2,4-dinitroanisole (DNAN) can be considered. A study measuring the transport of DNAN found that its sorption was highly dependent on the soil type. nih.gov The matrix water partition coefficient (Kd) for DNAN was significantly higher in sandy loam, which typically has more organic matter and clay than sand, indicating much lower mobility in the former. nih.gov

Table 2: Illustrative Soil-Water Partition Coefficients (Kd) for the Structurally Similar Compound 2,4-Dinitroanisole (DNAN)

| Soil Type | Kd (L/kg) | Implied Mobility |

| Sand | 0.401 | High |

| Sandy Loam | 9.128 | Low |

This table shows empirically measured Kd values for DNAN and serves as an example of the expected sorption behavior for this compound. Source: nih.gov

Given its larger polycyclic aromatic structure compared to DNAN, this compound is likely to be even more hydrophobic and exhibit stronger sorption to soil and sediment. This strong sorption would reduce its concentration in the aqueous phase, thereby limiting its mobility and transport in groundwater but increasing its persistence in the solid phase. nih.gov

Volatilization from Environmental Compartments and Atmospheric Deposition Cycles

The environmental journey of this compound is significantly influenced by its tendency to move between different environmental spheres, namely soil, water, and the atmosphere. This movement is governed by the compound's physical and chemical properties, which dictate its volatilization from surfaces and its subsequent deposition from the atmosphere. As a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) family, its behavior is generally characterized by low volatility and a strong affinity for particulate matter.

Once released into the environment, nitro-PAHs like this compound partition between the gaseous and particulate phases. This distribution is a critical factor in their atmospheric transport and fate. The partitioning is heavily dependent on the compound's molecular weight and the ambient temperature. aaqr.orgcopernicus.orgcopernicus.orgmdpi.comcopernicus.org Due to its relatively high molecular weight, this compound is expected to be predominantly associated with airborne particles. aaqr.org This association with particulate matter significantly reduces its volatility but enhances its potential for long-range atmospheric transport.

Research on various nitro-PAHs indicates that their concentrations in the atmosphere can range from picograms to nanograms per cubic meter, depending on the location and proximity to emission sources. aaqr.orgcopernicus.orgnih.govaaqr.org While specific data for this compound is scarce, the concentrations of other dinitrofluoranthene isomers, such as 3,9-dinitrofluoranthene (B1199685), have been detected in airborne particulate matter. nih.gov

The primary mechanism for the removal of particulate-bound compounds like this compound from the atmosphere is through wet and dry deposition. aaqr.org Wet deposition occurs when the particles are scavenged by precipitation (rain, snow, or fog), while dry deposition involves the settling of particles due to gravity or their impact on surfaces.

The table below presents data on the atmospheric concentrations of various nitro-PAHs, which can serve as a proxy for understanding the potential atmospheric levels of this compound.

| Compound | Location | Atmospheric Concentration | Reference |

| Gaseous and Particulate Nitro-PAHs | Various | 0.1–600 pg m⁻³ | aaqr.org |

| 3,9-Dinitrofluoranthene | Sapporo, Japan | 0.004 ng/m³ | nih.gov |

| Σ35 Nitro-PAHs | Longyearbyen, Svalbard (Winter) | 66 ± 9 pg m⁻³ | copernicus.org |

| ΣTSP-bound Nitro-PAHs | Urban Taiwan | 50 ± 27.5 to 209 ± 73.3 pg m⁻³ | aaqr.org |

Volatilization from soil and water surfaces is generally considered a minor transport pathway for high molecular weight nitro-PAHs. The strong adsorption of these compounds to soil organic matter and sediments significantly limits their ability to escape into the atmosphere. The physicochemical properties of dinitrofluoranthene isomers, such as high melting and boiling points, further support the expectation of low volatility. ontosight.aiontosight.ai The high reactivity of many nitro-PAHs can also lead to their degradation in soil, which may contribute to lower-than-expected concentrations in this environmental compartment when compared to their parent PAHs. mdpi.comsci-hub.se

Some nitro-PAHs are not directly emitted but are formed in the atmosphere through the reaction of their parent PAHs with nitrogen oxides. aaqr.orgcopernicus.org For instance, 2-nitrofluoranthene (B81861) is known to be formed via atmospheric reactions. aaqr.orgcopernicus.org This secondary formation can be a significant source of these compounds in the atmosphere, influencing their deposition patterns.

The table below summarizes the key physicochemical properties of a related dinitrofluoranthene isomer, which provides insight into the likely low volatility of this compound.

| Compound | Property | Value | Reference |

| 3,7-Dinitrofluoranthene | Log Kow | 4.44 | echemi.com |

| 3,7-Dinitrofluoranthene | Estimated Koc | 6,200 | echemi.com |

Computational and Mechanistic Investigations of 2,4 Dinitrofluoranthene Reactivity

Quantum Chemistry Approaches for Reactivity Prediction

Quantum chemistry methods are essential for predicting the reactivity of molecules by examining their electronic properties. ethernet.edu.et For 2,4-dinitrofluoranthene, these approaches can identify the sites most susceptible to chemical attack and elucidate the factors governing its reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The HOMO, being the orbital from which electrons are most easily donated, represents the molecule's nucleophilicity, while the LUMO, the lowest energy orbital capable of accepting electrons, represents its electrophilicity. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. libretexts.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of this compound, the presence of two strongly electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the molecule a better electron acceptor compared to the parent fluoranthene (B47539). This lowered LUMO energy indicates an increased susceptibility to nucleophilic attack.

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies and visualize the distribution of these frontier orbitals. ossila.com For nitro-PAHs, the HOMO is typically distributed over the aromatic ring system, while the LUMO is often localized more around the nitro groups and the regions of the molecule where they exert their strong electron-withdrawing effect. This distribution highlights the parts of the molecule most involved in electron-donating and electron-accepting interactions.

| Computational Parameter | Description | Relevance to this compound Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). A higher energy HOMO suggests greater reactivity in electron-donating reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). A lower energy LUMO suggests greater reactivity towards nucleophiles. The nitro groups significantly lower the LUMO energy of the fluoranthene system. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MESP) analysis is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netwuxiapptec.com The MESP maps the electrostatic potential onto the molecule's electron density surface, providing a guide to intermolecular interactions. rsc.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. wuxiapptec.com

In this compound, the two nitro groups are potent electron-withdrawing groups. This electronic effect leads to a significant polarization of the molecule. The MESP of this compound would be expected to show:

Highly negative potential around the oxygen atoms of the nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors.

Highly positive potential on the aromatic backbone, particularly on the carbon atoms near the electron-withdrawing nitro groups. This electron-deficient character makes the aromatic ring system of this compound highly susceptible to nucleophilic aromatic substitution reactions.

Computational calculations can precisely determine the MESP, identifying the specific locations of potential minima (most negative) and maxima (most positive), which are valuable indicators of reactive sites. researchgate.net This analysis is crucial for understanding how this compound interacts with other molecules in its environment.

While MESP provides a good qualitative picture of reactivity, local reactivity descriptors derived from Density Functional Theory (DFT) offer a more quantitative analysis. mdpi.com The Fukui function, ƒ(r), is a key descriptor that measures the change in electron density at a point r when the total number of electrons in the molecule changes. faccts.descm.com It helps to pinpoint the most reactive sites within a molecule for different types of reactions. researchgate.net

There are three main types of Fukui functions:

ƒ+(r) : for nucleophilic attack (electron acceptance), which is approximated by the density of the LUMO. mdpi.com

ƒ-(r) : for electrophilic attack (electron donation), which is approximated by the density of the HOMO. mdpi.com

ƒ0(r) : for radical attack.

For this compound, calculating these functions would identify the specific atoms most likely to participate in reactions. The sites with the highest ƒ+(r) values would be the most susceptible to nucleophilic attack, while those with the highest ƒ-(r) values would be the most prone to electrophilic attack. These calculations often go beyond simple orbital visualizations to provide a more refined prediction of regioselectivity. nih.gov

To analyze reactivity on a per-atom basis, condensed Fukui functions are used. scm.comsobereva.com These values provide a numerical index of reactivity for each atom in the molecule, allowing for direct comparison.

| Reactivity Descriptor | Description | Application to this compound |

| Fukui Function for Nucleophilic Attack (ƒ+) | Identifies sites most susceptible to attack by a nucleophile (electron acceptor). | Predicts which carbon atoms on the electron-deficient aromatic ring are most likely to undergo nucleophilic substitution. |

| Fukui Function for Electrophilic Attack (ƒ-) | Identifies sites most susceptible to attack by an electrophile (electron donor). | Predicts reactivity at the electron-rich oxygen atoms of the nitro groups or potential reactions at less-deactivated positions on the ring. |

| Dual Descriptor | A combination of ƒ+ and ƒ- that can simultaneously describe nucleophilic and electrophilic sites. scm.com | Provides a comprehensive map of the local reactivity across the entire molecule. |

Theoretical Studies of Reaction Mechanisms and Kinetics

Beyond predicting static reactivity, computational chemistry is instrumental in elucidating the detailed pathways and energetics of chemical reactions.

The formation of this compound itself is a result of the nitration of fluoranthene. The nitration of fluoranthene can proceed through different mechanisms, notably electrophilic and free-radical pathways, leading to different isomers. osti.gov Computational studies have been vital in understanding the regioselectivity of these reactions.

For electrophilic nitration (e.g., with N₂O₅), theoretical models can calculate the potential energy surface for the attack of the nitronium ion (NO₂⁺) at each distinct carbon position on the fluoranthene ring. researchgate.netacs.orgacs.org This involves locating the transition states and the corresponding σ-complex (Wheland intermediate) for each pathway. diva-portal.org The relative energies of these transition states and intermediates determine the preferred site of reaction. acs.org Studies have shown that for electrophilic nitration, the 3-position is a major site of attack, while the 2-position is generally not formed under these conditions. researchgate.netosti.gov

Conversely, free-radical nitration (e.g., with NO₂) can lead to the formation of 2-nitrofluoranthene (B81861). osti.govacs.org Computational modeling of these radical addition-elimination mechanisms can rationalize the observed product distributions under different reaction conditions. By understanding the factors that control the initial nitration of fluoranthene, we gain insight into the precursors and formation pathways of various dinitrofluoranthene isomers, including the 2,4-isomer.

The biological activity of many nitro-PAHs is linked to the metabolic reduction of their nitro groups. nih.gov This reductive transformation is a multi-step process that can be effectively modeled using computational methods. The typical reduction sequence proceeds as follows:

**Nitro (R-NO₂) → Nitroso (R-NO) → N-Hydroxylamino (R-NHOH) → Amino (R-NH₂) ** nih.gov

Computational modeling can investigate the thermodynamics and kinetics of each of these reduction steps for this compound. By calculating the free energy changes and activation barriers for each transformation, researchers can:

Assess the stability of the reactive intermediates, particularly the N-hydroxylamino derivative, which is often implicated in toxicological mechanisms.

Determine how the electronic environment of the fluoranthene ring and the presence of the second nitro group influence the reduction potential of the first.

Furthermore, the orientation of the nitro group with respect to the plane of the aromatic ring can impact its reactivity and reducibility. doi.org Computational geometry optimizations can determine the most stable conformation of this compound and analyze how this structure influences the accessibility of the nitro groups for enzymatic reduction.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Environmental Processes

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its reactivity, such as its rate of transformation in various environmental processes. These models are instrumental in predicting the environmental fate of chemicals like this compound, for which extensive experimental data may not be available. By establishing a mathematical relationship between molecular descriptors and reactivity, QSRR offers a predictive framework for assessing the persistence and transformation of contaminants.

Development of Predictive Models for Chemical Transformation Rates

The development of predictive models for the chemical transformation rates of this compound is a critical step in understanding its environmental persistence. These models are typically built using statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, to link a set of calculated molecular descriptors to experimentally determined reaction rate constants.

Research in the broader class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) provides a foundation for developing such models. For instance, studies on the atmospheric degradation of nitro-PAHs have shown that photodegradation is a major loss process. nih.gov Models for these compounds often consider various reaction scenarios to improve the accuracy of predicted concentrations in different environmental compartments. nih.govacs.org The development of these models involves several key steps:

Data Collection: Gathering experimental data on the transformation rates of a series of structurally related compounds, including this compound if available, under specific environmental conditions (e.g., photolysis, reaction with hydroxyl radicals).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties.

Model Building and Validation: Employing statistical techniques to select the most relevant descriptors and build a regression model. The predictive power of the model is then rigorously validated using internal and external validation methods. nih.gov

A hypothetical QSRR model for predicting the photodegradation rate constant (k) of nitro-PAHs, including this compound, might take the form of a linear equation:

log(k) = β₀ + β₁ ⋅ (Descriptor 1) + β₂ ⋅ (Descriptor 2) + ... + βₙ ⋅ (Descriptor n)

Where β₀, β₁, β₂, and βₙ are coefficients determined from the regression analysis.

Below is an example of a data table that would be used to develop such a predictive model. The values are illustrative and based on the types of data used in QSRR studies for PAHs and their derivatives. nih.gov

Table 1: Illustrative Data for QSRR Model Development for Nitro-PAH Transformation

| Compound | Experimental Transformation Rate Constant (k) (s⁻¹) | Molecular Weight (g/mol) | LogP (Octanol-Water Partition Coefficient) | Energy of HOMO (eV) |

|---|---|---|---|---|

| 2-Nitrofluoranthene | 1.5 x 10⁻⁵ | 247.25 | 4.85 | -6.21 |

| 3-Nitrofluoranthene (B1196665) | 1.2 x 10⁻⁵ | 247.25 | 4.90 | -6.25 |

| This compound | (Value to be predicted) | 292.24 | (Calculated Value) | (Calculated Value) |

| 1-Nitropyrene (B107360) | 2.0 x 10⁻⁵ | 247.25 | 4.67 | -6.15 |

Application of Computational Descriptors in Environmental Fate Prediction

Computational descriptors are numerical values that characterize the physical, chemical, or geometric properties of a molecule. In the context of environmental fate prediction for this compound, these descriptors serve as the independent variables in QSRR models. The selection of appropriate descriptors is crucial for the development of accurate and mechanistically interpretable models.

The environmental fate of a chemical is governed by a combination of transport and transformation processes, each of which can be related to specific molecular properties. For example, a compound's tendency to partition between different environmental media (air, water, soil, biota) is related to descriptors like the octanol-water partition coefficient (LogP) and Henry's Law constant. nih.gov Its susceptibility to degradation through processes like photolysis or microbial action is influenced by electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A wide array of computational descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. Examples include the energy of HOMO and LUMO, dipole moment, and polarizability. nih.gov

The table below provides examples of computational descriptors that would be relevant for predicting the environmental fate of this compound. The values are illustrative and represent the types of data generated in computational chemistry studies.

Table 2: Illustrative Computational Descriptors for this compound for Environmental Fate Prediction

| Descriptor | Value | Relevance to Environmental Fate |

|---|---|---|

| Molecular Weight | 292.24 g/mol | Influences transport properties like diffusion and sedimentation. |

| LogP (Octanol-Water Partition Coefficient) | 4.5 (Estimated) | Indicates potential for bioaccumulation and sorption to organic matter. |

| Aqueous Solubility | 0.05 mg/L (Estimated) | Affects mobility in aquatic systems. |

| Energy of LUMO | -3.5 eV (Calculated) | Relates to susceptibility to reduction, a potential degradation pathway. |

| Dipole Moment | 5.2 D (Calculated) | Influences interactions with polar molecules and surfaces. |

By incorporating these and other relevant descriptors into multimedia environmental models, it is possible to predict the partitioning, transport, and ultimate fate of this compound in the environment. nih.govacs.org These predictive models are invaluable tools for risk assessment and for prioritizing chemicals for further experimental investigation. nih.gov

Chemical Compounds Mentioned

Q & A

Q. What are the established methods for synthesizing 2,4-Dinitrofluoranthene in laboratory settings?

- Methodological Answer : Synthesis typically involves nitration of fluoranthene or its mono-nitro derivatives using fuming nitric acid under controlled temperature (40–60°C). Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol or dichloromethane) is critical to isolate the 2,4-isomer. Structural confirmation requires spectroscopic techniques (e.g., NMR, IR) to distinguish positional isomers . Example Protocol:

- Nitration of fluoranthene with HNO₃/H₂SO₄ at 50°C for 6 hours.

- Recrystallization in ethanol yields purified this compound (purity >95% by HPLC).

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Nitro groups induce deshielding, with distinct aromatic proton splitting patterns (e.g., doublets for protons adjacent to nitro groups).

- UV-Vis Spectroscopy : Absorption maxima at ~320 nm (π→π* transitions) and ~450 nm (nitroaromatic charge transfer bands) confirm conjugation .

- X-ray Crystallography : Resolves bond angles and nitro group orientations (e.g., dihedral angles between aromatic rings and nitro substituents) .

Q. What environmental sampling techniques are effective for detecting this compound in airborne particulates?

- Methodological Answer :

- Sampling : High-volume air samplers with quartz fiber filters capture particulate-bound nitroarenes.

- Extraction : Soxhlet extraction using dichloromethane, followed by cleanup with silica gel columns.

- Analysis : GC-MS with a DB-5MS column (60 m × 0.25 mm) for isomer separation. Confirmation via retention time matching and mass fragmentation (e.g., m/z 292 [M⁺]) .

Advanced Research Questions

Q. How do the mutagenic potencies of this compound compare to its structural isomers, and what factors contribute to these differences?

- Methodological Answer :

- Ames Test : While direct data for this compound is limited, isomers like 3,7- and 3,9-dinitrofluoranthene show high mutagenicity in Salmonella TA98 (frameshift-sensitive strain) due to nitroreductase activation .

- Key Factors :

- Nitro Group Position : Para vs. meta substitution alters electron-withdrawing effects and metabolic activation pathways.

- Metabolic Enzymes : Nitroreductase and O-acetyltransferase are critical for mutagenicity; strains lacking these enzymes (e.g., TA98/1,8-DNP₆) show reduced activity .

Q. What experimental models are most suitable for studying the carcinogenic pathways of this compound?

- Methodological Answer :

- In Vivo Models : Rat subcutaneous injection or intrapulmonary implantation (e.g., 10 mg/kg dose) to assess tumorigenicity at exposure sites. Histopathology (e.g., malignant fibrous histiocytoma, lung carcinoma) confirms carcinogenicity .

- In Vitro Models : Human lung epithelial cells (A549) for studying DNA adduct formation via ³²P-postlabeling assays .

Q. How can researchers resolve discrepancies in genotoxicity data between in vitro bacterial assays and in vivo mammalian systems?

- Methodological Answer :

- Metabolic Activation : Use S9 liver homogenate in in vitro assays to mimic mammalian metabolism.

- Follow-up Assays : Conduct in vivo micronucleus tests (e.g., mouse bone marrow) or Comet assays (lung tissue) to validate genotoxicity .

Q. What advanced analytical techniques are required to differentiate this compound from its isomers in environmental mixtures?

- Methodological Answer :

- Chromatography : High-resolution GC×GC-TOFMS or HPLC with a chiral stationary phase (e.g., Chiralpak IA) for isomer separation.

- Spectroscopy : Tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish fragmentation patterns (e.g., m/z 262 vs. 248 for positional isomers) .